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molecular formula C11H12N2O3 B8305215 1-Ethyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

1-Ethyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B8305215
M. Wt: 220.22 g/mol
InChI Key: LCTKNQAZRJHBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09127003B2

Procedure details

To a solution of ethyl 1-ethyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (60 mg, 0.24 mmol) in THF (2 ml) and MeOH (0.5 ml) was added lithium hydroxide (35 mg, 1.45 mmol) in water (2 mL). A cloudy solution formed which became clear after 30 s. The reaction mixture was allowed to stand at room temperature for 18 hr then concentrated under a stream of nitrogen. 2M HCl (2 ml, aqueous) was added to the crude product and the resulting solid filtered then dried under reduced pressure to give the title compound as an off-white solid (32 mg, 60%).
Name
ethyl 1-ethyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2=[N:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:6]2[CH:5]=[C:4]1[C:14]([O:16]CC)=[O:15])[CH3:2].[OH-].[Li+]>C1COCC1.CO.O>[CH2:1]([N:3]1[C:7]2=[N:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:6]2[CH:5]=[C:4]1[C:14]([OH:16])=[O:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 1-ethyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Quantity
60 mg
Type
reactant
Smiles
C(C)N1C(=CC=2C1=NC=C(C2)OC)C(=O)OCC
Name
Quantity
35 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A cloudy solution formed which
WAIT
Type
WAIT
Details
to stand at room temperature for 18 hr
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under a stream of nitrogen
ADDITION
Type
ADDITION
Details
2M HCl (2 ml, aqueous) was added to the crude product
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
CUSTOM
Type
CUSTOM
Details
then dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 s
Name
Type
product
Smiles
C(C)N1C(=CC=2C1=NC=C(C2)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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